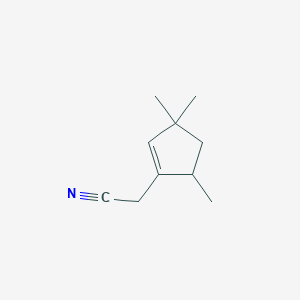
2-(3,3,5-Trimethylcyclopent-1-enyl)-acetonitrile
货号 B8335347
分子量: 149.23 g/mol
InChI 键: ZJBQGPQMYURWAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08592360B2
Procedure details


The methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate B is placed in a round-bottomed flask with 2 eq. of lithium chloride in a 98:2 mixture of NMP (N-methylpyrrolidone) and water. The mixture is stirred at 150° C. After 3 hours, the reaction medium is cooled to ambient temperature before being poured onto a 1% HCl solution. Stirring is carried out for a few minutes and then extraction is carried out twice with MTBE (methyl tert-butyl ether). The combined organic phases are washed with a sodium bicarbonate solution and then with an aqueous sodium chloride solution. After drying over magnesium sulfate, filtering through paper and evaporating the solvent, the crude product is distilled under reduced pressure. A 70:30 mixture of 2-(2,4,4-trimethylcyclopent-1-enyl)acetonitrile and 2-(3,3,5-trimethylcyclopent-1-enyl)-acetonitrile is obtained.
Name
methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3](=[C:8]1[CH2:12][C:11]([CH3:14])([CH3:13])[CH2:10][CH:9]1[CH3:15])C(OC)=O)#[N:2].[Cl-].[Li+].CN1CCCC1=O.Cl>O>[CH3:14][C:11]1([CH3:13])[CH2:10][CH:9]([CH3:15])[C:8]([CH2:3][C:1]#[N:2])=[CH:12]1 |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 2-cyano-2-(2,4,4-trimethylcyclopentylidene)acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)OC)=C1C(CC(C1)(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 150° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction medium is cooled to ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is carried out for a few minutes
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with a sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering through paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product is distilled under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 70:30 mixture of 2-(2,4,4-trimethylcyclopent-1-enyl)acetonitrile
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C=C(C(C1)C)CC#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
